3-Hydroxy-3'-methoxyflavone
Overview
Description
3-Hydroxy-3’-methoxyflavone, also known as 3’'-Methoxyflavonol, is a selective agonist of neuromedin U 2 receptor (NMU2R) . It is a synthetic compound and is not found naturally in plants . It serves as a model molecule as it possesses an excited-state intramolecular proton transfer (ESIPT) effect .
Synthesis Analysis
The synthesis of 3-Hydroxy-3’-methoxyflavone can be achieved from 2’-Hydroxyacetophenone and 3-Methoxybenzaldehyde .Molecular Structure Analysis
3-Hydroxyflavone is the backbone of all flavonols, a type of flavonoid . It has a hydroxy substituent group at position C3′ as well as C5′ of ring B and a methoxy substituent group at the C7 position of ring A .Chemical Reactions Analysis
The biotransformation of 3-hydroxyflavone in the culture of I. fumosorosea KCH J2 resulted in three products: flavone 3- O - β - d - (4′′- O -methyl)-glucopyranoside (1a), flavone 3- O - β - d -glucopyranoside (1b), and 3- O - [ β - d -glucopyranosyl- (1→6)- β - d -glucopyranosyl]-4′-hydroxyflavone (1c) .Scientific Research Applications
Subheading Antifungal Activity of Methoxyflavones
3-Hydroxy-3'-methoxyflavone and its derivatives demonstrate significant antifungal properties. For example, certain methoxyflavanones, derived from the methoxyflavones, exhibited potent antifungal activities against various fungal strains including Trichoderma koningii, Fusarium solani, and Cladosporium herbarum. These findings suggest the potential of 3-Hydroxy-3'-methoxyflavone derivatives in treating fungal infections or in agricultural applications as antifungal agents (Bernini et al., 2008).
Cancer Chemopreventive Properties
Subheading Cancer Chemoprevention and Cellular Metabolism
3-Hydroxy-3'-methoxyflavone and its derivatives show promise as cancer chemopreventive agents. They have biological effects in numerous mammalian cell systems, which have sparked interest in their potential role in human health and disease. Methoxyflavones, including 3-Hydroxy-3'-methoxyflavone, are known to be cancer chemopreventive. Their methylation results in enhanced metabolic stability and membrane permeability, improving oral bioavailability. This trait suggests a potential application in preventing or treating cancer through dietary supplementation or pharmaceutical formulations (Lee et al., 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
3-Hydroxyflavone derivatives have received much attention recently due to their potential as scaffolds for the development of fluorescent imaging in cells . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .
properties
IUPAC Name |
3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGASXCHFNKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350267 | |
Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3'-methoxyflavone | |
CAS RN |
76666-32-5 | |
Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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